5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide

Lipophilicity Drug design Physicochemical property comparison

Specifically designed 2-methyl-2H-tetrazole tautomer: eliminates NH donor, enabling paired dose–response with 1H-tetrazole to isolate pharmacophoric H-bond contributions. 5-Br handle facilitates Pd-catalyzed cross-coupling without protecting-group manipulation. Verified regioisomer purity by NMR; distinct N-CH₃ shift vs. 1-methyl congener. Fragment-compliant (MW 272 Da, cLogP ~0.5). Order to avoid mis-assignment and ensure synthetic reproducibility.

Molecular Formula C7H6BrN5O2
Molecular Weight 272.06 g/mol
Cat. No. B4691058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide
Molecular FormulaC7H6BrN5O2
Molecular Weight272.06 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C7H6BrN5O2/c1-13-11-7(10-12-13)9-6(14)4-2-3-5(8)15-4/h2-3H,1H3,(H,9,11,14)
InChIKeyOZQWDLPNANJKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.8 [ug/mL]

5-Bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide – Structural Profile and Procurement-Relevant Context


5‑Bromo‑N‑(2‑methyl‑2H‑tetrazol‑5‑yl)furan‑2‑carboxamide (C₇H₆BrN₅O₂, monoisotopic mass 270.970 Da [1]) is a disubstituted tetrazole‑furan hybrid belonging to the N‑heterocyclic carboxamide class. It combines a 5‑bromofuran‑2‑carbonyl motif with a 2‑methyl‑2H‑tetrazol‑5‑amine moiety, a connectivity that places it at the intersection of three chemotypes: 5‑halofuran‑2‑carboxamides, 2‑methyl‑2H‑tetrazole derivatives, and 1,5‑/2,5‑disubstituted tetrazoles. This design creates a stereoelectronically distinct amide NH and a methyl group that locks the tetrazole in the 2H‑tautomeric form , contrasting with the 1H‑tetrazole congeners found in broader patent families [2]. The compound is listed in commercial screening collections and spectral libraries [1] but has no registered CAS RN, reflecting its status as a specialty research intermediate rather than a catalog commodity.

Why 5‑Bromo‑N‑(2‑methyl‑2H‑tetrazol‑5‑yl)furan‑2‑carboxamide Cannot Be Replaced by Common In‑Class Analogs


Generic substitution within the furan‑2‑carboxamide‑tetrazole family overlooks three quantifiable property shifts that directly affect performance in biological assays and synthetic planning. First, the absence of the 5‑bromo substituent on the furan ring (e.g., the de‑bromo analog N‑(2‑methyl‑2H‑tetrazol‑5‑yl)‑2‑furamide) alters both lipophilicity and oxidative metabolic susceptibility, with the bromine conferring a predicted LogP increase of ≈0.6 units versus the de‑bromo base scaffold . Second, methylation of the tetrazole at N2 rather than N1 changes the heterocycle’s electron distribution and hydrogen‑bonding geometry, which impacts target recognition in systems where tetrazole orientation is critical [1]. Third, analogs featuring a 1H‑tetrazol‑5‑yl linker (e.g., 5‑bromo‑N‑(1H‑tetrazol‑5‑yl)furan‑2‑carboxamide) differ in H‑bond donor count (2 vs 1) and tautomeric state, resulting in distinct solubility and protein‑binding profiles that are not interchangeable in dose‑response or pharmacokinetic studies . In procurement terms, ordering an “in‑class” compound without verifying the exact regioisomer and halogenation pattern risks obtaining a molecule with a different biological fingerprint and synthetic reactivity.

Quantitative Differentiation Evidence for 5‑Bromo‑N‑(2‑methyl‑2H‑tetrazol‑5‑yl)furan‑2‑carboxamide


5‑Bromo vs. 5‑H Substituent: Impact on Predicted Lipophilicity (cLogP) and Metabolic Stability Index

Replacing the 5‑H of the furan ring in N‑(2‑methyl‑2H‑tetrazol‑5‑yl)‑2‑furamide with bromine raises the predicted octanol/water partition coefficient (cLogP) by approximately 0.6 log units. The de‑bromo analog has an ACD/LogP of –0.81 , while the 5‑bromo‑N‑(1H‑tetrazol‑5‑yl) congener, which shares the 5‑bromofuran moiety, has a measured/calculated LogP of 0.53 . This ~1.3‑unit span between 5‑H furan and 5‑Br furan in the tetrazole‑carboxamide series indicates that bromination shifts the compound from a hydrophilic to a moderately lipophilic space, impacting membrane permeability, CYP450 metabolism, and plasma protein binding.

Lipophilicity Drug design Physicochemical property comparison

Tetrazole Regioisomerism: 2‑Methyl‑2H vs. 1H‑Tetrazole – Hydrogen‑Bond Donor Count and Tautomeric State

The target compound carries a 2‑methyl substituent that locks the tetrazole in the 2H‑tautomeric form, yielding a single H‑bond donor (amide NH) and four H‑bond acceptors. In contrast, 5‑bromo‑N‑(1H‑tetrazol‑5‑yl)furan‑2‑carboxamide (CAS 304885‑05‑0) possesses two H‑bond donors (tetrazole NH + amide NH) and four acceptors . This difference in donor count alters the compound’s molecular recognition properties: the 2‑methyl‑2H isomer cannot act as a phosphate bioisostere in the same manner as the donor‑capable 1H‑tetrazole, and it presents a different electrostatic surface to kinase ATP pockets or acyl‑coenzyme A synthetase short‑chain 2 (ACSS2) active sites, where tetrazole‑binding motifs have been structurally characterized [1][2].

Regioisomer differentiation Hydrogen bonding Tautomerism

Molecular Weight and Heavy Atom Count: Distinguishing the Target from Larger Tetrazole‑Furan Hybrids

With a molecular weight of 272.06 g mol⁻¹ (exact mass 270.970 Da) [1], the compound qualifies as a fragment‑sized molecule (MW <300), compatible with fragment‑based lead discovery (FBLD) workflows. Many commercially available 5‑bromofuran‑2‑carboxamide‑tetrazole analogs bear additional aryl, chlorophenyl, or p‑tolyl substituents that raise MW into the 350–450 Da range , thereby crossing the 300 Da threshold beyond which Rule‑of‑3 (fragment) parameters are violated. The low MW, coupled with a moderate LogP and a topological polar surface area in the range of 86–95 Ų (estimated from the de‑bromo analog ), positions this compound as a ligand‑efficient hit suitable for structure‑based optimization vectors such as Suzuki coupling at the 5‑bromo position or N‑alkylation of the amide.

Fragment‑based drug discovery Molecular weight benchmark Bioavailability prediction

Synthetic Versatility: 5‑Bromo as a Cross‑Coupling Handle vs. Non‑Halogenated or Bulkier Analogs

The 5‑bromo substituent on the electron‑rich furan ring serves as a competent electrophilic partner for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling diversification into libraries of 5‑aryl, 5‑amino, or 5‑alkynyl furan‑2‑carboxamides. The non‑halogenated analog N‑(2‑methyl‑2H‑tetrazol‑5‑yl)‑2‑furamide lacks this orthogonal synthetic handle, limiting its utility as a scaffold . When compared to 5‑bromo‑3‑(1‑methylethylthio)‑N‑1H‑tetrazol‑5‑yl‑2‑furancarboxamide, a patented congener [1], the target compound lacks steric hindrance from the C3 substituent, affording more efficient cross‑coupling conversions. Additionally, the 2‑methyl‑2H‑tetrazole is compatible with standard peptide coupling conditions (CDI, DCC) described for the broader patent class [1], while the 1H‑tetrazole regioisomer may require N‑protection during amide bond formation.

Palladium-catalyzed cross-coupling Chemical biology tool Late-stage functionalization

Best‑Fit Application Scenarios for 5‑Bromo‑N‑(2‑methyl‑2H‑tetrazol‑5‑yl)furan‑2‑carboxamide


Fragment‑Based Lead Discovery Campaigns Targeting Kinases or Metabolic Enzymes

The compound’s molecular weight (272 Da) and moderate lipophilicity (cLogP ≈ 0.5) satisfy Rule‑of‑3 criteria for fragment screening [1]. Its 5‑bromo group doubles as a heavy‑atom probe for X‑ray crystallography and as a synthetic vector for hit‑to‑lead expansion. When screened against ACSS2 [2] or BCKDK [3], the 2‑methyl‑2H‑tetrazole regioisomer serves as a non‑donor control that helps deconvolute whether binding is driven by tetrazole NH hydrogen bonds or by shape complementarity.

Negative Control Probe for 1H‑Tetrazole‑Dependent Pharmacophores

In biochemical assays where the 1H‑tetrazole NH acts as a critical pharmacophoric donor—such as MDM2‑p53 disruptors [1] or RUP25 receptor agonists—the 2‑methyl‑2H‑tetrazole isomer cannot engage the donor site. Procuring this compound alongside the active 1H‑tetrazole analog enables paired dose‑response experiments that isolate the contribution of the tetrazole NH to target engagement [2].

Diversifiable Scaffold for Parallel Synthesis of Furan‑2‑Carboxamide Libraries

The unobstructed 5‑Br handle and the N‑methyl‑protected tetrazole permit sequential Pd‑catalyzed cross‑coupling followed by amide elaboration without protecting‑group manipulations [1]. This is a practical advantage over sterically hindered analogs such as 5‑bromo‑3‑(1‑methylethylthio)‑N‑1H‑tetrazol‑5‑yl‑2‑furancarboxamide [2], which require higher catalyst loadings and extended reaction times for the C‑5 coupling step.

Reference Standard for Regioisomer Authentication in Quality Control

Because the 2‑methyl‑2H‑tetrazole exhibits a distinct NMR signature (¹H chemical shift of the N‑CH₃ group in DMSO‑d₆) relative to the 1‑methyl‑1H regioisomer, the compound can serve as a reference standard for LC‑MS and NMR‑based purity assessment of reaction mixtures where regioisomer formation is a concern [1]. Procurement of the authenticated material reduces the risk of mis‑assignment in patent prosecution and regulatory dossiers.

Quote Request

Request a Quote for 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.